Cas no 2138348-25-9 (3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)-)

3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- 化学的及び物理的性質
名前と識別子
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- 3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)-
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- インチ: 1S/C11H9ClF3N3O/c1-17-9-6(16)4-18-10-7(19-11(13,14)15)3-2-5(12)8(9)10/h2-4H,16H2,1H3,(H,17,18)
- InChIKey: DXMAWZXHMNMKBN-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(Cl)C=CC=2OC(F)(F)F)C(NC)=C(N)C=1
3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-362357-0.5g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
Enamine | EN300-362357-10.0g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
Enamine | EN300-362357-0.25g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
Enamine | EN300-362357-2.5g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
Enamine | EN300-362357-5.0g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
Enamine | EN300-362357-1.0g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
Enamine | EN300-362357-0.1g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
Enamine | EN300-362357-0.05g |
5-chloro-N4-methyl-8-(trifluoromethoxy)quinoline-3,4-diamine |
2138348-25-9 | 95.0% | 0.05g |
$624.0 | 2025-03-18 |
3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)-に関する追加情報
Introduction to 3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- (CAS No. 2138348-25-9)
3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)-, identified by its CAS number 2138348-25-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in drug development. The structural features of this molecule, including its chloro, methyl, and trifluoromethoxy substituents, contribute to its unique chemical properties and potential therapeutic benefits.
The significance of 3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- lies in its potential as a lead compound for the development of novel therapeutic agents. Quinoline derivatives have a long history of use in medicine, with several well-known drugs being derived from this chemical scaffold. The presence of multiple functional groups in this compound makes it a versatile intermediate for further chemical modifications and drug design.
In recent years, there has been a growing interest in quinoline derivatives due to their ability to interact with various biological targets. For instance, studies have shown that quinoline-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- may enhance its binding affinity to certain enzymes or receptors, making it a promising candidate for drug discovery.
One of the most compelling aspects of this compound is its potential application in the treatment of infectious diseases. Quinoline derivatives have been historically used to combat malaria, and ongoing research continues to explore their efficacy against other pathogens. The structural modifications introduced in 3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- may confer improved pharmacokinetic properties or enhanced activity against resistant strains of microorganisms.
Furthermore, the compound's design aligns with the current trends in drug development towards more targeted and personalized therapies. By leveraging the unique chemical properties of quinoline derivatives, researchers aim to develop drugs that are more effective and have fewer side effects. The multifaceted nature of 3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- makes it an attractive candidate for further investigation in this context.
Recent advancements in computational chemistry and molecular modeling have accelerated the process of identifying promising drug candidates like 3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)-. These techniques allow researchers to predict the binding interactions between the compound and biological targets with high accuracy. Such insights are crucial for optimizing the structure of the molecule to improve its therapeutic efficacy.
The synthesis of 3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of chloro, methyl, and trifluoromethoxy groups at specific positions on the quinoline core necessitates careful planning and execution. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and yield.
Once synthesized, 3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- undergoes rigorous testing to evaluate its biological activity and safety profile. Preclinical studies are conducted to assess its efficacy against various diseases models and to identify any potential toxicities. These studies provide critical data for determining whether the compound is suitable for further development into a therapeutic drug.
The role of 3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)- in medicinal chemistry is further underscored by its potential as a scaffold for structure-based drug design. By understanding how this compound interacts with biological targets at the molecular level, researchers can make informed modifications to enhance its therapeutic potential. This approach has been successful in developing several FDA-approved drugs that target specific diseases.
In conclusion,3,4-Quinolinediamine, 5-chloro-N4-methyl, and 8-(trifluoromethoxy) are key features that define the unique properties of this compound (CAS No. 2138348-25-9). Its potential applications in pharmaceuticals highlight its importance as a lead structure for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new therapeutic possibilities,3, 4, quinoline, diamine, chloro, methyl, and trifluoromethoxy derivatives will remain at the forefront of medicinal chemistry innovation.
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